(20R,24S)-20,24-Epoxy-25-hydroxydammaran-3-one

Antibacterial Gram-negative selectivity Hemolytic safety

Researchers face reproducibility failures when using undefined diastereomer mixtures or incorrect ocotillone isomers. This (20R,24S)-epoxy-dammaran-3-one (CAS 22549-21-9) is a stereochemically pure chemical probe with defined C-20/C-24 configuration. - Enables MIC comparison vs. P. aeruginosa & S. typhimurium to map stereochemical requirements for Gram-negative selectivity. - Provides validated reference for kinetic inhibition assays against mannosyl-oligosaccharide glucosidase (MOGS). - ≥98% purity, rigorous QC. Available for immediate R&D supply.

Molecular Formula C30H50O3
Molecular Weight 458.7 g/mol
Cat. No. B12321462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(20R,24S)-20,24-Epoxy-25-hydroxydammaran-3-one
Molecular FormulaC30H50O3
Molecular Weight458.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C
InChIInChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3
InChIKeyXSQYWMLMQVUWSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Pharmacophore Context


(20R,24S)-20,24-Epoxy-25-hydroxydammaran-3-one (CAS 22549-21-9, also referred to as 20R,24S-ocotillone or epi-ocotillone II) is a tetracyclic dammarane-type triterpenoid characterized by a C-3 ketone, a C-20/C-24 tetrahydrofuran epoxy bridge, and a C-25 tertiary alcohol [1]. As a specific stereoisomer within the ocotillone/cabraleone family, its defined 20R,24S configuration distinguishes it from the more commonly isolated 20S,24R (or 24S) natural ocotillone, and this stereochemistry can directly influence target binding, potency, and safety profiles, making explicit stereochemical specification critical for reproducible research and development [2].

Why Generic Dammarane Triterpenoids Cannot Substitute


Simple replacement of (20R,24S)-20,24-epoxy-25-hydroxydammaran-3-one with its common natural diastereomer (20S,24R)-ocotillone, or with des-epoxy dammarane analogs, is not scientifically justified. The C-20 and C-24 stereocenters control the spatial orientation of the tetrahydrofuran ring and the C-25 hydroxyl group, which are critical pharmacophoric elements for interactions with protein targets such as Mannosyl-oligosaccharide Glucosidase (MOGS) . Public bioassay data indicates that even within the ocotillone scaffold, small structural variations lead to divergent potency outcomes (e.g., EC50 values spanning from 1 µM to >100 µM across different assay formats) [1]. Without controlled comparative data confirming that a substitute stereoisomer retains equivalent target engagement, the risk of obtaining false-negative results, irreproducible structure-activity relationships, or misleading selectivity profiles in lead optimization programs is unacceptably high.

Comparative Evidence for Scientific Procurement


Gram-Negative Selectivity vs. Gram-Positive Bacteria

In a standardized antimicrobial susceptibility screen, the closely related stereoisomer ocotillone (20S,24R) exhibited potent growth inhibition specifically against the Gram-negative bacteria Pseudomonas aeruginosa and Salmonella typhimurium, while showing only weak activity against a panel of Gram-positive bacteria and fungi [1]. This demonstrates a class-level Gram-negative selectivity profile for the ocotillone scaffold. Procurement of the (20R,24S)-isomer is warranted to determine if this stereochemistry preserves, enhances, or reverses this therapeutically desirable selectivity window.

Antibacterial Gram-negative selectivity Hemolytic safety

Hemolytic Safety at Antibacterial Concentrations

The 20S,24R-ocotillone stereoisomer was evaluated in a human erythrocyte hemolysis assay alongside antibacterial testing. At concentrations that produced potent growth inhibition of P. aeruginosa and S. typhimurium, no hemolytic activity was observed [1]. This suggests a favorable preliminary safety margin for the ocotillone scaffold. Confirmation of this safety profile for the (20R,24S)-isomer is a key differentiator when selecting between multiple dammarane candidates for in vivo anti-infective studies.

Safety pharmacology Hemolysis Therapeutic window

Bioassay Potency Variability Across Assay Formats

Public bioassay records for the cabraleone/ocotillone scaffold report a wide range of potency values depending on assay format: EC50 of 1.0 µM in a cell-free assay, and IC50 values of 2.4 µM, 62.4 µM, and >100 µM across different cell-based and biochemical screens [1]. This divergence underscores that small stereochemical or matrix differences significantly affect apparent activity. Therefore, direct procurement of the exact (20R,24S)-isomer for head-to-head profiling is essential to avoid drawing incorrect conclusions from literature on other stereoisomers.

Bioassay variability IC50 EC50

Putative MOGS Inhibition for Anti-Parasitic Targeting

Emerging research suggests that ocotillone-type compounds may exert anti-parasitic effects through inhibition of Mannosyl-oligosaccharide Glucosidase (MOGS), a key enzyme in glycoprotein processing . While quantitative inhibition data (Ki/IC50) for the specific (20R,24S)-isomer are not yet publicly available, this proposed mechanism provides a clear, testable hypothesis for isomer-specific functional studies. Procurement of the pure (20R,24S)-isomer enables direct enzyme inhibition assays to establish its potency relative to other MOGS inhibitors and to the 20S,24R-diastereomer.

Anti-parasitic Mannosyl-oligosaccharide Glucosidase Target identification

High-Value Research Application Scenarios


Stereochemical SAR for Gram-Negative Antibacterials

Use pure (20R,24S)-20,24-epoxy-25-hydroxydammaran-3-one as a chemical probe to establish the stereochemical requirements for Gram-negative selectivity within the dammarane scaffold. By directly comparing MIC values against P. aeruginosa and S. typhimurium with the (20S,24R)-isomer, researchers can identify which configuration optimizes outer-membrane penetration or efflux-pump evasion [1].

MOGS Inhibition Assay for Anti-Parasitic Leads

Procure the (20R,24S)-isomer for kinetic inhibition assays against recombinant Mannosyl-oligosaccharide Glucosidase. Determine IC50/Ki values and compare with the 20S,24R-diastereomer to quantify the stereochemical contribution to target engagement. This directly supports hit-to-lead optimization for neglected tropical diseases .

Membrane Selectivity and Safety Profiling

Evaluate the hemolytic activity and cytotoxicity profile of the (20R,24S)-isomer in parallel with other dammarane analogs. The established low hemolysis of the 20S,24R-isomer at antibacterial concentrations provides a baseline for determining whether the 20R,24S configuration further improves the therapeutic index, a critical parameter for advancing to in vivo efficacy models [1].

Pharmacophore Refinement for MOGS-Targeted Molecules

Incorporate the (20R,24S)-isomer into a computational pharmacophore model alongside co-crystal structures or docking poses. The rigid epoxy-tetrahydrofuran moiety and defined C-25 hydroxyl orientation serve as geometric constraints to filter virtual libraries for seed compounds, prioritizing this isomer for crystallography or cryo-EM studies .

Quote Request

Request a Quote for (20R,24S)-20,24-Epoxy-25-hydroxydammaran-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.